Ethyl 5-amino-2-bromothiazole-4-carboxylate
Overview
Description
Ethyl 5-amino-2-bromothiazole-4-carboxylate is an organic synthetic reagent . It appears as a pale-yellow to yellow-brown to red solid . It is used for the preparation of anticonvulsants .
Synthesis Analysis
The synthesis of Ethyl 5-amino-2-bromothiazole-4-carboxylate involves several steps. The yield is around 60%, with a melting point of 200–202 °C . The process involves the use of petroleum ether and ethyl acetate .Molecular Structure Analysis
The molecular formula of Ethyl 5-amino-2-bromothiazole-4-carboxylate is C6H7BrN2O2S . The 2-aminothiazole ring and the ethyl carboxylate group are almost planar . All geometric parameters are in excellent agreement with those found for the 4-phenyl analogues .Chemical Reactions Analysis
The chemical reactions of Ethyl 5-amino-2-bromothiazole-4-carboxylate are complex and involve several steps. The presence of a group of thiazol, bromine, nitrogen, sulfur, and oxygen atoms contributes to the creation of a film layer on copper’s surface by adsorption .Physical And Chemical Properties Analysis
Ethyl 5-amino-2-bromothiazole-4-carboxylate has a molecular weight of 251.1 . It has a density of 1.654, a melting point of 75-79 ºC, a boiling point of 289 ºC, and a refractive index of 1.57 .Scientific Research Applications
1. Crystallography
- Application : The compound has been studied for its crystal structure .
- Method : The crystal structure was determined using X-ray diffraction .
- Results : The crystal structure of the compound was successfully determined, providing valuable information about its molecular geometry .
2. Corrosion Inhibition
- Application : The compound has been used as a corrosion inhibitor for copper in an acidic environment .
- Method : The corrosion inhibition was studied using polarization and weight loss methods at different inhibitor concentrations ranging from 100-400 ppm .
- Results : The compound was found to inhibit the corrosion of copper in an acidic environment .
3. Pharmaceutical Intermediate
- Application : The compound is used as a pharmaceutical intermediate .
- Method : The specific methods of application in pharmaceutical synthesis would depend on the specific drug being synthesized .
- Results : The outcomes would also depend on the specific drug being synthesized .
4. Organic Synthetic Reagent
- Application : The compound is used as an organic synthetic reagent .
- Method : The specific methods of application would depend on the specific reaction being carried out .
- Results : The outcomes would also depend on the specific reaction being carried out .
5. Preparation of Anticonvulsants
- Application : The compound is used for the preparation of anticonvulsants .
- Method : The specific methods of application in pharmaceutical synthesis would depend on the specific drug being synthesized .
- Results : The outcomes would also depend on the specific drug being synthesized .
6. Pharmaceutical Intermediate
Safety And Hazards
Future Directions
Ethyl 5-amino-2-bromothiazole-4-carboxylate is an organic synthetic reagent used for the preparation of anticonvulsants . Future research may explore its potential applications in the treatment of other diseases.
Relevant Papers Several papers have been published on Ethyl 5-amino-2-bromothiazole-4-carboxylate. One paper discusses the crystal structure of the compound . Another paper discusses the use of the compound as an inhibitor on the surface of metal . These papers provide valuable insights into the properties and potential applications of Ethyl 5-amino-2-bromothiazole-4-carboxylate.
properties
IUPAC Name |
ethyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIJIGUQUMOZEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-2-bromothiazole-4-carboxylate |
Synthesis routes and methods
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.